Tubulysin A
Tubulysin A
Tubulysin A is a diester and a carboxylic acid.
Tubulysin A is a natural product found in Archangium gephyra with data available.
Tubulysin A is a natural product found in Archangium gephyra with data available.
Brand Name:
Vulcanchem
CAS No.:
205304-86-5
VCID:
VC0003809
InChI:
InChI=1S/C43H65N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,23,25-28,31,34-36,38,50H,10-13,18-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56)/t27-,28-,31+,34+,35+,36+,38-/m0/s1
SMILES:
CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
Molecular Formula:
C43H65N5O10S
Molecular Weight:
844.1 g/mol
Tubulysin A
CAS No.: 205304-86-5
Cat. No.: VC0003809
Molecular Formula: C43H65N5O10S
Molecular Weight: 844.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Tubulysin A is a diester and a carboxylic acid. Tubulysin A is a natural product found in Archangium gephyra with data available. |
|---|---|
| CAS No. | 205304-86-5 |
| Molecular Formula | C43H65N5O10S |
| Molecular Weight | 844.1 g/mol |
| IUPAC Name | (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid |
| Standard InChI | InChI=1S/C43H65N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,23,25-28,31,34-36,38,50H,10-13,18-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56)/t27-,28-,31+,34+,35+,36+,38-/m0/s1 |
| Standard InChI Key | IBEDDHUHZBDXGB-OEJISELMSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |
| SMILES | CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
| Canonical SMILES | CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
| Boiling Point | 979.9±65.0 °C(Predicted) |
| Melting Point | 106-108 °C |
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